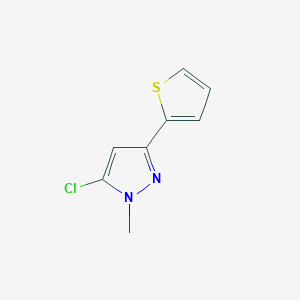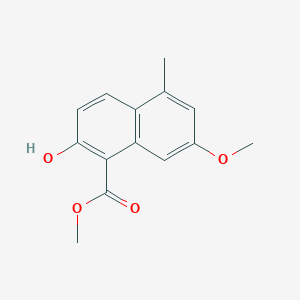![molecular formula C10H13ClN2O B13676375 2-Chloro-4-[(cyclobutylmethoxy)methyl]pyrimidine](/img/structure/B13676375.png)
2-Chloro-4-[(cyclobutylmethoxy)methyl]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-[(cyclobutylmethoxy)methyl]pyrimidine is a chemical compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound is characterized by the presence of a chlorine atom at position 2 and a cyclobutylmethoxy group at position 4.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-[(cyclobutylmethoxy)methyl]pyrimidine typically involves the reaction of 2-chloropyrimidine with cyclobutylmethanol in the presence of a base. The reaction is carried out under reflux conditions, often using a solvent such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO). The base, such as potassium carbonate (K2CO3) or sodium hydride (NaH), facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
2-Chloro-4-[(cyclobutylmethoxy)methyl]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at position 2 can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, thiols, and organolithium compounds are commonly used. Conditions often involve the use of a base and a polar aprotic solvent.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Coupling Reactions: Palladium catalysts and boron reagents are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyrimidines can be formed.
Coupling Products: Complex aromatic compounds can be synthesized through coupling reactions.
科学的研究の応用
2-Chloro-4-[(cyclobutylmethoxy)methyl]pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of 2-Chloro-4-[(cyclobutylmethoxy)methyl]pyrimidine involves its interaction with specific molecular targets. The chlorine atom and the cyclobutylmethoxy group contribute to its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
類似化合物との比較
Similar Compounds
2-Chloropyrimidine: Lacks the cyclobutylmethoxy group, making it less complex.
4-Methoxypyrimidine: Contains a methoxy group instead of a cyclobutylmethoxy group.
2,4-Dichloropyrimidine: Contains an additional chlorine atom at position 4.
Uniqueness
2-Chloro-4-[(cyclobutylmethoxy)methyl]pyrimidine is unique due to the presence of both a chlorine atom and a cyclobutylmethoxy group, which confer specific chemical and biological properties. This combination makes it a valuable intermediate in the synthesis of various complex molecules and potential pharmaceuticals.
特性
分子式 |
C10H13ClN2O |
|---|---|
分子量 |
212.67 g/mol |
IUPAC名 |
2-chloro-4-(cyclobutylmethoxymethyl)pyrimidine |
InChI |
InChI=1S/C10H13ClN2O/c11-10-12-5-4-9(13-10)7-14-6-8-2-1-3-8/h4-5,8H,1-3,6-7H2 |
InChIキー |
OHIHSUSGTPKDNS-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)COCC2=NC(=NC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-Chloro-6-fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13676306.png)
![7-Chloro-3-methyl-5-(methylthio)-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B13676314.png)







![Methyl 2-[(2-Formylphenyl)thio]-2-methylpropanoate](/img/structure/B13676361.png)


![5-[(Benzyloxy)methyl]-1H-imidazo[4,5-d]pyridazine-2,4(3H,5H)-dione](/img/structure/B13676381.png)
